molecular formula C13H18BrClO B13639679 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene

Cat. No.: B13639679
M. Wt: 305.64 g/mol
InChI Key: NPDKFVIPJHJDPK-UHFFFAOYSA-N
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Description

1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromine atom, a chlorine atom, and an alkoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 4-chlorobenzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-chlorobromobenzene.

    Alkylation: The brominated product is then subjected to an alkylation reaction with 1-(3-methylbutoxy)ethanol in the presence of a strong base like sodium hydride. This step introduces the alkoxyethyl group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions or sulfonium ions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alkane derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or sulfur trioxide for sulfonation.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include 1-[2-hydroxy-1-(3-methylbutoxy)ethyl]-4-chlorobenzene or 1-[2-amino-1-(3-methylbutoxy)ethyl]-4-chlorobenzene.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives of the original compound.

    Reduction: The major product is the corresponding alkane derivative.

Scientific Research Applications

1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: It may be explored for its potential biological activity and used as a building block for drug development.

    Chemical Biology: The compound can be used in studies involving the modification of biomolecules or the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Electrophilic Aromatic Substitution: The benzene ring undergoes a two-step process where the electrophile forms a sigma-bond with the ring, followed by the loss of a proton to restore aromaticity.

    Reduction: The reducing agent donates electrons to the compound, breaking the carbon-bromine bond and forming a new carbon-hydrogen bond.

Comparison with Similar Compounds

1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene can be compared with other similar compounds, such as:

    1-[2-bromo-1-(2-methylbutoxy)ethyl]-4-chlorobenzene: Similar structure but with a different alkoxy group.

    1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

    1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene: Similar structure but with a methyl group instead of chlorine.

The uniqueness of 1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C13H18BrClO

Molecular Weight

305.64 g/mol

IUPAC Name

1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene

InChI

InChI=1S/C13H18BrClO/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3

InChI Key

NPDKFVIPJHJDPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CBr)C1=CC=C(C=C1)Cl

Origin of Product

United States

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